molecular formula C18H18 B15175570 (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene

(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene

Cat. No.: B15175570
M. Wt: 234.3 g/mol
InChI Key: VRGLNGRQXLSACG-QXKHZNLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,10E,11Z,13Z)-tricyclo[84224,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve selective hydrogenation and dehydrogenation to introduce the desired double bonds. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can selectively hydrogenate the double bonds.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is used as a model compound to study reaction mechanisms and stereochemistry. Its unique structure makes it an excellent candidate for exploring the effects of ring strain and conjugation on chemical reactivity.

Biology

In biological research, this compound can be used to investigate the interactions between complex organic molecules and biological macromolecules. Its structural complexity allows for the study of molecular recognition and binding affinity in enzyme-substrate interactions.

Medicine

Potential applications in medicine include the development of novel therapeutic agents. The compound’s unique structure may serve as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it a versatile building block for creating materials with tailored properties.

Mechanism of Action

The mechanism of action of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene involves its interaction with specific molecular targets. The compound’s multiple double bonds and tricyclic structure allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: Another polycyclic compound with multiple double bonds, but with a different ring structure.

    Tricyclo[6.2.1.02,7]undeca-4,9-diene: A tricyclic compound with a similar level of complexity but different connectivity of the rings.

    Hexahelicene: A polycyclic aromatic hydrocarbon with a helical structure, used in studies of chirality and molecular recognition.

Uniqueness

(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene stands out due to its specific tricyclic framework and the arrangement of double bonds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene

InChI

InChI=1S/C18H18/c1-2-4-16-6-5-15(3-1)7-9-17-11-13-18(10-8-16)14-12-17/h1-6,11-14H,7-10H2/b2-1?,3-1-,4-2-,6-5?,15-3?,15-5-,16-4?,16-6-

InChI Key

VRGLNGRQXLSACG-QXKHZNLLSA-N

Isomeric SMILES

C1/C/2=C\C=C(\C=C/C=C2)/CCC3=CC=C(C1)C=C3

Canonical SMILES

C1CC2=CC=C(CCC3=CC=C1C=CC=C3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.